N3-[2-(3-methoxyphenyl)ethyl]-1-(propan-2-yl)-1H-pyrazole-3,4-diamine
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Overview
Description
N3-[2-(3-methoxyphenyl)ethyl]-1-(propan-2-yl)-1H-pyrazole-3,4-diamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a 3-methoxyphenyl group and an isopropyl group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[2-(3-methoxyphenyl)ethyl]-1-(propan-2-yl)-1H-pyrazole-3,4-diamine typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions. For this compound, the starting materials might include 3-methoxyphenylacetic acid and acetone, which undergo cyclization to form the pyrazole ring.
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Substitution Reactions: : The introduction of the 3-methoxyphenyl group and the isopropyl group can be achieved through substitution reactions. For instance, the pyrazole intermediate can be reacted with 3-methoxyphenylacetic acid chloride and isopropyl bromide in the presence of a base such as potassium carbonate.
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Final Assembly: : The final step involves the coupling of the substituted pyrazole with 2-(3-methoxyphenyl)ethylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
N3-[2-(3-methoxyphenyl)ethyl]-1-(propan-2-yl)-1H-pyrazole-3,4-diamine can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
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Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone or aldehyde groups to alcohols.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
N3-[2-(3-methoxyphenyl)ethyl]-1-(propan-2-yl)-1H-pyrazole-3,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N3-[2-(3-methoxyphenyl)ethyl]-1-(propan-2-yl)-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.
Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
N3-[2-(4-methoxyphenyl)ethyl]-1-(propan-2-yl)-1H-pyrazole-3,4-diamine: Similar structure but with a different position of the methoxy group.
N3-[2-(3-chlorophenyl)ethyl]-1-(propan-2-yl)-1H-pyrazole-3,4-diamine: Similar structure but with a chlorine substituent instead of a methoxy group.
Uniqueness
N3-[2-(3-methoxyphenyl)ethyl]-1-(propan-2-yl)-1H-pyrazole-3,4-diamine is unique due to the specific positioning of the methoxy group, which can influence its biological activity and binding affinity to molecular targets. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-N-[2-(3-methoxyphenyl)ethyl]-1-propan-2-ylpyrazole-3,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-11(2)19-10-14(16)15(18-19)17-8-7-12-5-4-6-13(9-12)20-3/h4-6,9-11H,7-8,16H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLFYIVWIRWUEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)NCCC2=CC(=CC=C2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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